7-Methoxy-2-(4-methylphenyl)chromen-4-one
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Overview
Description
7-methoxy-2-p-tolyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a molecular formula of C17H14O3 and a molecular weight of 266.295 g/mol .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of chromenones, which are often involved in various biological activities such as anti-inflammatory, antioxidant, and anticancer effects .
Biochemical Pathways
Chromenones are known to interact with various biochemical pathways, but the exact pathways and downstream effects for this specific compound require further investigation .
Preparation Methods
The synthesis of 7-methoxy-2-p-tolyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with p-tolualdehyde in the presence of a base, followed by cyclization and methylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-methoxy-2-p-tolyl-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the chromone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methoxy-2-p-tolyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates its potential use in developing drugs for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
7-methoxy-2-p-tolyl-4H-chromen-4-one can be compared with other chromones like 7-methoxy-2-phenyl-4H-chromen-4-one and 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one. While these compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
7-methoxy-2-(4-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNQAKAHHNLJHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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